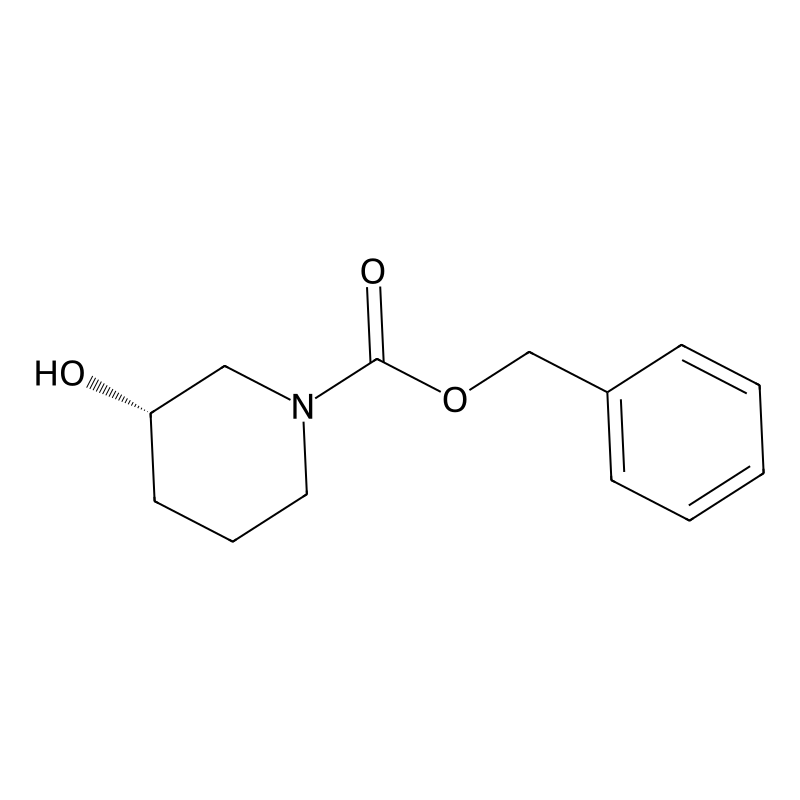(S)-Benzyl 3-hydroxypiperidine-1-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
- Chiral Scaffolding: The presence of a stereocenter (chiral carbon) makes (S)-benzyl 3-hydroxypiperidine-1-carboxylate a valuable building block for the synthesis of other chiral molecules with potential biological activity. Researchers can leverage this scaffold to introduce various functional groups and explore their impact on desired properties. [Source: Ambeed product page, Benzyl 3-hydroxypiperidine-1-carboxylate, ]
- Precursor for Enzyme Inhibitors: This molecule can be further modified to create specific enzyme inhibitors. Studying the interaction of these inhibitors with enzymes helps researchers understand various biological processes and potentially develop new therapeutic agents. [Source: Biosynth product page, (S)-Benzyl 3-hydroxypiperidine-1-carboxylate, ]
- Organic Synthesis Intermediate: (S)-Benzyl 3-hydroxypiperidine-1-carboxylate serves as a versatile intermediate in various organic synthesis reactions. Its specific functionalities allow for further transformations and incorporation into more complex molecules with diverse applications in research and development. [Source: Molport product page, benzyl 3-hydroxypiperidine-1-carboxylate, ]
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate is a piperidine derivative characterized by the presence of a hydroxyl group at the 3-position and a benzyl group at the nitrogen atom. Its molecular formula is C13H17NO3, and it has a molecular weight of approximately 235.28 g/mol . The compound is recognized for its chiral nature, with the (S)-enantiomer being of particular interest in pharmaceutical applications due to its potential efficacy and reduced side effects compared to its (R)-counterpart.
- Esterification: The carboxylic acid moiety can react with alcohols to form esters.
- Hydrolysis: In aqueous conditions, the ester bond can be hydrolyzed back to the corresponding acid and alcohol.
- Nucleophilic Substitution: The nitrogen atom can undergo nucleophilic substitution reactions, which are useful for synthesizing more complex molecules.
These reactions make (S)-Benzyl 3-hydroxypiperidine-1-carboxylate a versatile intermediate in organic synthesis.
Research indicates that (S)-Benzyl 3-hydroxypiperidine-1-carboxylate exhibits biological activities that may include:
- Antidepressant Effects: Studies suggest that compounds with similar structures may influence neurotransmitter systems, potentially offering antidepressant effects.
- Analgesic Properties: Some derivatives of piperidine are known to possess pain-relieving properties.
- Neuroprotective Effects: There is ongoing research into the neuroprotective potential of piperidine derivatives in various neurological disorders.
The specific biological mechanisms through which (S)-Benzyl 3-hydroxypiperidine-1-carboxylate exerts its effects remain an area of active investigation.
Several synthetic routes have been developed for producing (S)-Benzyl 3-hydroxypiperidine-1-carboxylate:
- Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials to synthesize the desired enantiomer.
- Asymmetric Synthesis: Employing catalysts or reagents that favor the formation of one enantiomer over another during
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate has several applications:
- Pharmaceutical Development: It serves as a building block for synthesizing drugs targeting central nervous system disorders.
- Chemical Research: Utilized in studies focused on developing new therapeutic agents and understanding structure-activity relationships.
- Analytical Standards: Employed as a reference compound in analytical chemistry for quality control and method validation.
Interaction studies involving (S)-Benzyl 3-hydroxypiperidine-1-carboxylate often focus on its binding affinity to various receptors, such as:
- Serotonin Receptors: Investigating its potential role in modulating serotonin pathways.
- Dopamine Receptors: Understanding its effects on dopaminergic signaling, which is crucial for mood regulation.
Such studies provide insights into its pharmacological profile and potential therapeutic uses.
Several compounds share structural similarities with (S)-Benzyl 3-hydroxypiperidine-1-carboxylate. Here are some notable examples:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| Benzylpiperidine | Piperidine ring with benzyl group | Known for stimulant properties |
| (R)-Benzyl 3-hydroxypiperidine-1-carboxylate | Enantiomer of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate | Potentially different pharmacological effects |
| 4-Hydroxybenzylpiperidine | Hydroxyl group at the para position | May exhibit different biological activities |
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate stands out due to its specific stereochemistry and potential therapeutic applications, making it a valuable compound in medicinal chemistry. Its unique properties may offer advantages over other similar compounds, particularly in terms of selectivity and efficacy in biological systems.








